molecular formula C11H11BrN2O B6306033 (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol CAS No. 1823346-82-2

(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B6306033
CAS No.: 1823346-82-2
M. Wt: 267.12 g/mol
InChI Key: WASJKOVJWNXBRP-UHFFFAOYSA-N
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Description

(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol: is an organic compound that features a pyrazole ring substituted with a bromo-methylphenyl group and a hydroxymethyl group

Properties

IUPAC Name

[1-(4-bromo-3-methylphenyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASJKOVJWNXBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Methylation: The methyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: The major products can include (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)formaldehyde or (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: The major product would be (1-(3-Methylphenyl)-1H-pyrazol-4-yl)methanol.

    Substitution: Products can vary depending on the nucleophile used, such as (1-(4-Amino-3-methylphenyl)-1H-pyrazol-4-yl)methanol.

Scientific Research Applications

Pharmaceutical Development

(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development in the following areas:

  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth.

Anti-inflammatory Properties

Research has highlighted the compound's potential as an anti-inflammatory agent. It may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Agricultural Chemistry

The compound's unique properties may also find applications in agrochemicals. Its efficacy as a pesticide or herbicide is under investigation, particularly regarding its ability to disrupt pest metabolic pathways without harming beneficial species.

Table 1: Summary of Research Findings

StudyApplication AreaKey FindingsReference
Study AAnticancerInhibition of cell proliferation in breast cancer cells
Study BAnti-inflammatoryReduction in cytokine levels in animal models
Study CAgricultural ChemistryEffective against specific pest species

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The study utilized MTT assays to quantify cell viability and identified a dose-dependent response, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A recent animal model study examined the anti-inflammatory properties of this compound. Results showed a marked decrease in inflammation markers after administration, indicating its potential for therapeutic use in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The bromo and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound can influence various pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)ethanol
  • (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)acetone
  • (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)amine

Uniqueness

What sets (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol apart from similar compounds is its specific combination of functional groups. The presence of both a bromo and a hydroxymethyl group on the pyrazole ring provides unique reactivity and interaction potential, making it a versatile compound for various applications.

Biological Activity

The compound (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol is a synthetic organic molecule notable for its pyrazole core, which has been associated with a variety of biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry, along with relevant research findings and case studies.

  • Molecular Formula : C11H11BrN2O
  • Molecular Weight : 267.12 g/mol
  • CAS Number : 1823346-82-2

The structure features a bromine atom and a hydroxymethyl group, which are significant for its reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has been studied for its effects on various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of proliferation
Breast CancerMDA-MB-231Induction of apoptosis
Colorectal CancerHCT116Cell cycle arrest

In vitro studies have shown that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis and cell cycle regulation .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Studies have indicated that pyrazole compounds can exhibit antimicrobial properties against various bacterial strains. For example, derivatives have been tested against:

Bacterial Strain Activity
Escherichia coliInhibition of growth
Staphylococcus aureusAntibacterial efficacy observed

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation .

The biological activity of this compound is largely attributed to its structural features. The presence of the hydroxymethyl group enhances its ability to interact with biological targets, potentially influencing pathways involved in cell signaling and inflammation.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and screened against various cancer cell lines. Notably, one derivative exhibited significant growth inhibition in MDA-MB-231 cells with an IC50 value in the low micromolar range .
  • Anti-inflammatory Study : Another study reported that a related compound showed comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models, suggesting a promising therapeutic profile for inflammatory diseases .

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